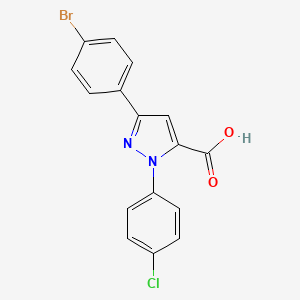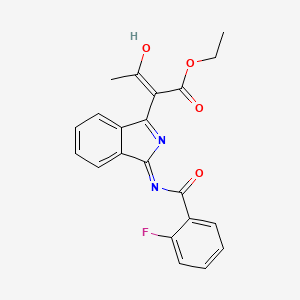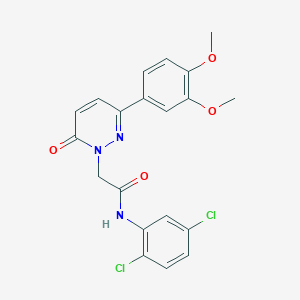
(Z)-2-(4-chlorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 1H-pyrrole-1-carboxaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (Z)-2-(4-fluorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- (Z)-2-(4-methylphenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
Uniqueness
(Z)-2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H12ClN3O |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C12H12ClN3O/c13-10-5-3-9(4-6-10)11(12(14)15-17)16-7-1-2-8-16/h1-8,11,17H,(H2,14,15) |
InChIキー |
OEYHBKKMNKBTAL-UHFFFAOYSA-N |
異性体SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Cl)/C(=N/O)/N |
正規SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Cl)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



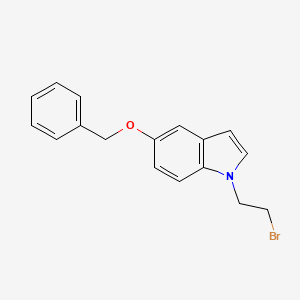


![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
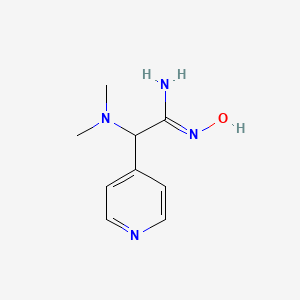
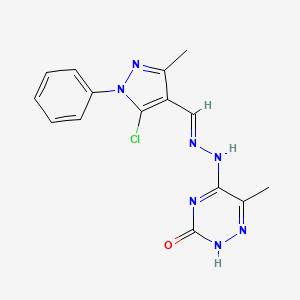


![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
